CPI-169 is a potent, selective, and reversible small molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homologue 2 (EZH2). [, ] It acts as a competitive inhibitor, targeting the well-described GRL-0617 inhibitor binding pocket of EZH2. [] CPI-169 is often studied in its racemic form for research purposes. Research on CPI-169 is primarily focused on its potential as an anti-cancer agent, particularly in the context of hematological malignancies and solid tumors.
CPI-169 racemate is a potent small molecule inhibitor of the enhancer of zeste homolog 2, or EZH2, which is a critical component of the polycomb repressive complex 2. This compound plays a significant role in the methylation of histone H3 at lysine 27 (H3K27), a modification associated with gene repression. The overexpression of EZH2 has been linked to tumor progression and poor prognosis in various cancers, making CPI-169 racemate an important target for cancer therapy .
The synthesis of CPI-169 racemate involves several key steps:
The synthesis can be complex, requiring careful control of reaction conditions to optimize yield and selectivity.
CPI-169 racemate has a distinctive molecular structure characterized by its indole-based framework. The specific arrangement of atoms within the molecule contributes to its ability to selectively inhibit EZH2 activity. The compound's molecular formula is typically represented as C₁₄H₁₅N₃O, and it has a molecular weight of approximately 241.29 g/mol.
The stereochemistry of CPI-169 racemate includes chiral centers, which can lead to different biological activities between its enantiomers. Understanding this stereochemistry is crucial for predicting the compound's interactions with biological targets.
CPI-169 racemate undergoes several types of chemical reactions:
These reactions are essential for exploring structure-activity relationships and optimizing the compound for therapeutic use .
CPI-169 racemate exerts its effects primarily through inhibition of EZH2, leading to a decrease in H3K27 methylation levels:
Pharmacokinetic studies indicate that CPI-169 is well tolerated in animal models, showing no significant toxic effects at therapeutic doses.
CPI-169 racemate exhibits several notable physical and chemical properties:
These properties are critical for formulation development in drug delivery systems .
CPI-169 racemate has significant applications in cancer research:
CPI-169 (molecular formula: C₂₇H₃₆N₄O₅S; molecular weight: 528.66 g/mol) features a multi-domain heteroaryl amide architecture optimized for high-affinity EZH2 binding. Key structural elements include:
Table 1: Key Chemical Properties of CPI-169 Racemate
Property | Value |
---|---|
Molecular Formula | C₂₇H₃₆N₄O₅S |
Molecular Weight | 528.66 g/mol |
CAS Number | 1450655-76-1 |
Purity | >98% |
Solubility (DMSO) | >80 mg/mL |
Solubility (Ethanol) | 93 mg/mL |
IC₅₀ (EZH2 WT) | 0.24 nM |
IC₅₀ (EZH2 Y641N Mutant) | 0.51 nM |
EZH2 serves as the catalytic core of PRC2, which deposits the repressive histone mark H3K27me3 (trimethylated lysine-27 on histone H3). This mark silences tumor suppressor genes (e.g., p21, PTEN) by promoting chromatin compaction [2] [5]. In oncology, EZH2 is dysregulated via:
Table 2: Biochemical and Cellular Activity Profile of CPI-169
Parameter | Value | Biological Impact |
---|---|---|
PRC2 Inhibition (IC₅₀) | <1 nM | Blocks H3K27me3 deposition |
Cellular H3K27me3 (EC₅₀) | 70 nM | Reactivates silenced tumor suppressors |
GI₅₀ (NHL cell lines) | <5 µM (16/25 lines) | Induces apoptosis in lymphoma models |
In vivo TGI (KARPAS-422) | Complete regression | Validates target engagement efficacy |
Racemic CPI-169 contains both enantiomers of the chiral center at the piperidine-4-yl-ethyl group. While the specific activities of individual enantiomers (R-CPI-169 and S-CPI-169) remain uncharacterized in public literature, racemates broadly present unique pharmaceutical considerations:
Table 3: Racemate vs. Enantiopure Drug Considerations
Factor | Racemic CPI-169 | Enantiopure Drug Paradigm |
---|---|---|
Synthesis | Cost-efficient | Complex, requires chiral catalysis |
Pharmacokinetics | Potential for enantiomer interactions | Predictable ADME profile |
Efficacy | Proven in tumor models | Target selectivity may improve |
Regulatory Path | Requires enantiomer characterization | Streamlined if superior safety/efficacy |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7